molecular formula C16H28O B15165141 2-(Dodec-5-EN-1-YL)cyclobutan-1-one CAS No. 478812-29-2

2-(Dodec-5-EN-1-YL)cyclobutan-1-one

Cat. No.: B15165141
CAS No.: 478812-29-2
M. Wt: 236.39 g/mol
InChI Key: YOKMMIIVJPVYCR-UHFFFAOYSA-N
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Description

2-(Dodec-5-en-1-yl)cyclobutan-1-one (CAS: 173074-85-6) is a cyclobutanone derivative featuring a 12-carbon alkenyl chain at the C2 position, with a double bond at the 5Z configuration. Its molecular formula is C₁₈H₃₂O, and it has a molecular weight of 264.45 g/mol . The compound is characterized by a strained cyclobutanone ring, which influences its reactivity and physical properties. Its structural uniqueness arises from the combination of a rigid cyclobutanone core and a flexible unsaturated aliphatic chain, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

478812-29-2

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

2-dodec-5-enylcyclobutan-1-one

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h7-8,15H,2-6,9-14H2,1H3

InChI Key

YOKMMIIVJPVYCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCC1CCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodec-5-EN-1-YL)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a dodecenyl-substituted precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(Dodec-5-EN-1-YL)cyclobutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Dodec-5-EN-1-YL)cyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dodec-5-EN-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(Dodec-5-en-1-yl)cyclobutan-1-one with analogous cyclobutanone and cyclic ketone derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
This compound 173074-85-6 C₁₈H₃₂O 264.45 Cyclobutanone, Z-configured alkenyl
2-(2-Chloroethyl)cyclobutan-1-one 1935967-74-0 C₆H₉ClO 132.59 Cyclobutanone, chloroethyl
2,5-Di(cyclopentylidene)cyclopentan-1-one 5682-82-6 C₁₅H₂₀O 216.32 Cyclopentanone, two cyclopentylidene
3-Amino-3-[(methylsulfanyl)methyl]cyclobutan-1-one hydrochloride EN300-27113309 C₆H₁₀ClNO₂S 195.67 Cyclobutanone, amino, sulfanyl

Key Observations

Structural Complexity :

  • The target compound’s Z-alkenyl chain introduces steric and electronic effects distinct from simpler derivatives like 2-(2-chloroethyl)cyclobutan-1-one .
  • 2,5-Di(cyclopentylidene)cyclopentan-1-one (C₁₅H₂₀O) lacks the alkenyl chain but features fused cyclopentylidene rings, enhancing rigidity and π-conjugation .

Physicochemical Properties: Solubility: The long hydrophobic chain in this compound reduces water solubility compared to smaller derivatives (e.g., 2-(2-chloroethyl)cyclobutan-1-one) . Reactivity: The cyclobutanone ring’s strain increases susceptibility to nucleophilic attack, but the electron-withdrawing chloroethyl group in 1935967-74-0 may further polarize the carbonyl .

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